molecular formula C14H11Cl3N2O3S B7724068 4-[3-(3,5-Dichlorophenyl)ureido]-2-methylbenzenesulfonyl chloride

4-[3-(3,5-Dichlorophenyl)ureido]-2-methylbenzenesulfonyl chloride

Cat. No.: B7724068
M. Wt: 393.7 g/mol
InChI Key: WXEWWMOMSBADSR-UHFFFAOYSA-N
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Description

4-[3-(3,5-Dichlorophenyl)ureido]-2-methylbenzenesulfonyl chloride is a specialized sulfonyl chloride derivative with a urea linkage connecting a 3,5-dichlorophenyl group to a 2-methylbenzenesulfonyl chloride scaffold. This compound is primarily utilized as a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals, peptides, and biochemical agents. Its structure combines electron-withdrawing chlorine substituents and a sulfonyl chloride group, rendering it reactive in nucleophilic substitution and coupling reactions. The 3,5-dichlorophenyl moiety enhances lipophilicity and may influence binding interactions in biological systems, making it valuable for drug discovery and agrochemical applications.

Properties

IUPAC Name

4-[(3,5-dichlorophenyl)carbamoylamino]-2-methylbenzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl3N2O3S/c1-8-4-11(2-3-13(8)23(17,21)22)18-14(20)19-12-6-9(15)5-10(16)7-12/h2-7H,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXEWWMOMSBADSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)NC2=CC(=CC(=C2)Cl)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3,5-Dichlorophenyl)ureido]-2-methylbenzenesulfonyl chloride typically involves the reaction of 3,5-dichloroaniline with isocyanate to form the corresponding urea derivative. This intermediate is then reacted with 2-methylbenzenesulfonyl chloride under appropriate conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same chemical reactions as in laboratory settings. The process would be optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[3-(3,5-Dichlorophenyl)ureido]-2-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[3-(3,5-Dichlorophenyl)ureido]-2-methylbenzenesulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .

Comparison with Similar Compounds

Research Findings and Implications

  • Thermal Stability : Sulfonyl chlorides with 3,5-Cl₂ substitution exhibit slower hydrolysis rates, enhancing shelf life compared to 3,4-analogs.

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